molecular formula C45H69N11O12S B12434788 Duratocin

Duratocin

Cat. No.: B12434788
M. Wt: 988.2 g/mol
InChI Key: SMMBGKXBHJTULT-DTRKZRJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of carbetocin involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Chain Elongation: Subsequent amino acids are added one by one.

    Cleavage: The peptide is cleaved from the resin.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial production of carbetocin follows similar principles but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Carbetocin undergoes several types of chemical reactions:

    Oxidation: Carbetocin can be oxidized, particularly at the sulfur-containing amino acid residues.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Various functional groups in carbetocin can undergo substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbetocin has a wide range of applications in scientific research:

Mechanism of Action

Carbetocin exerts its effects by binding to oxytocin receptors on the smooth muscle cells of the uterus. This binding triggers a cascade of intracellular events leading to increased intracellular calcium levels, which in turn cause rhythmic uterine contractions. The oxytocin receptor content in the uterus increases during pregnancy, reaching a peak at the time of delivery, which enhances the efficacy of carbetocin .

Comparison with Similar Compounds

Carbetocin is often compared to oxytocin due to their similar mechanisms of action. carbetocin has a longer duration of action and is more stable than oxytocin. Other similar compounds include:

    Oxytocin: The natural hormone with a shorter half-life.

    Methylergonovine: Another uterotonic agent with a different mechanism of action.

    Misoprostol: A prostaglandin analogue used for similar indications but with different side effects.

Carbetocin’s uniqueness lies in its prolonged action and stability, making it a preferred choice in certain clinical settings .

Properties

Molecular Formula

C45H69N11O12S

Molecular Weight

988.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(67)50-28(15-16-34(46)58)40(63)51-30(21-35(47)59)41(64)53-31(23-69-18-8-10-37(61)55(5)33(43(66)54-38)20-26-11-13-27(57)14-12-26)45(68)56-17-7-9-32(56)42(65)52-29(19-24(2)3)39(62)49-22-36(48)60/h11-14,24-25,28-33,38,57H,6-10,15-23H2,1-5H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,67)(H,51,63)(H,52,65)(H,53,64)(H,54,66)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1

InChI Key

SMMBGKXBHJTULT-DTRKZRJBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N([C@H](C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)N(C(C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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